(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidin-2-carbonsäure

Übersicht

Beschreibung

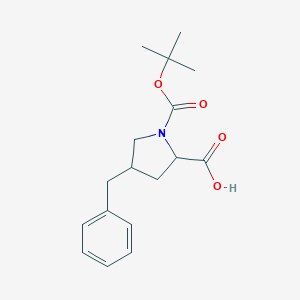

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Peptide Synthesis :

- The compound serves as a protected amino acid derivative, allowing for the selective introduction of functional groups during peptide synthesis. Its Boc group can be easily removed under mild conditions, facilitating the formation of peptides with high purity and yield.

- Case Study: In the synthesis of cyclic peptides, (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been utilized to introduce stereochemical diversity, enhancing the biological activity of the resulting compounds.

-

Drug Development :

- Its structural properties make it an important precursor for developing novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

- Research indicates that derivatives of this compound exhibit promising activity as inhibitors in specific biological pathways, suggesting potential uses in drug formulation.

Synthetic Applications

-

Asymmetric Synthesis :

- The compound is employed in asymmetric synthesis protocols due to its chiral nature, enabling the production of enantiomerically enriched compounds.

- Example: In a study involving the synthesis of chiral amines, (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid was used as a chiral auxiliary, significantly improving enantioselectivity.

-

Building Block for Complex Molecules :

- It is used as a building block in synthesizing more complex organic molecules, particularly those containing nitrogen heterocycles.

- Research highlights its application in synthesizing biologically active natural products and pharmaceutical intermediates.

Wirkmechanismus

Mode of Action

The compound is a Boc-protected form of proline . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . The Boc group is stable towards most nucleophiles and bases, and can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl bromide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the pyrrolidine ring in the presence of a base.

Protection of the Nitrogen Atom: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for the purification and crystallization of the compound to meet pharmaceutical-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(methoxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(2-cyanobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific (2S,4R) stereochemistry, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 4-position and the Boc-protecting group at the nitrogen atom makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Biologische Aktivität

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, often referred to as Boc-protected proline derivative, is a chiral compound with significant implications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- CAS Number : 153074-95-4

The compound features a pyrrolidine ring substituted with a benzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The specific stereochemistry (2S,4R) contributes to its unique biological properties.

Mode of Action

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid functions primarily as a chiral auxiliary in asymmetric synthesis. Its mechanism involves:

- Inhibition of Amino Acid Transporters : Research indicates that this compound can inhibit sodium-dependent neutral amino acid transporters such as ASCT2 (SLC1A5), which plays a critical role in amino acid homeostasis in tissues .

Environmental Influence

The biological activity of this compound is influenced by environmental factors such as pH and temperature, which can affect the stability of the Boc protecting group and consequently its reactivity.

Medicinal Chemistry

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is utilized in various medicinal chemistry applications:

- Antiviral and Anticancer Agents : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting viral infections and cancer therapies.

Enzyme Mechanisms and Protein-Ligand Interactions

This compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates in enzymatic reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Stereochemistry | Key Differences |

|---|---|---|

| (2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4S | Different stereochemistry may lead to altered biological activity. |

| (2S,4R)-4-(methoxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4R | Variation in substituent affects solubility and reactivity. |

| (2S,4R)-4-(2-cyanobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4R | The presence of a cyano group may enhance biological interactions. |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid as a potent inhibitor of ASCT2. In vitro assays showed that it effectively reduced amino acid uptake in human cell lines, indicating potential therapeutic applications in metabolic disorders .

Another study highlighted its role in the synthesis of novel compounds that exhibited enhanced anti-cancer activity compared to existing treatments. The structure-activity relationship (SAR) analysis revealed that modifications at the benzyl position could significantly impact the compound's efficacy against cancer cell lines .

Eigenschaften

IUPAC Name |

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521019 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153074-95-4 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.